molecular formula C17H27BN2O3 B8096369 (2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

(2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine

Cat. No.: B8096369
M. Wt: 318.2 g/mol
InChI Key: NHISTAXFJIXZTM-BETUJISGSA-N
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Description

(2R,6S)-2,6-Dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine (CAS: 1684430-48-5) is a boronate-containing morpholine derivative with a pyridinyl scaffold. Its molecular formula is C₁₇H₂₇BN₂O₃, and it features a stereospecific 2,6-dimethylmorpholine ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position of the pyridine ring . The compound is sensitive to moisture and requires storage under an inert atmosphere at 2–8°C. It is primarily used as a synthetic intermediate in Suzuki-Miyaura cross-coupling reactions for constructing biaryl structures in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

(2S,6R)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O3/c1-12-10-20(11-13(2)21-12)15-8-7-14(9-19-15)18-22-16(3,4)17(5,6)23-18/h7-9,12-13H,10-11H2,1-6H3/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHISTAXFJIXZTM-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C[C@H](O[C@H](C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst.

    Formation of the Morpholine Ring: The morpholine ring is formed through the cyclization of an appropriate diol with ammonia or an amine under acidic conditions.

    Coupling of the Pyridine and Morpholine Rings: The final step involves coupling the pyridine and morpholine rings, which can be achieved through a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and process intensification techniques to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide are employed for substitution reactions.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the material science industry, the compound is investigated for its potential use in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine involves its interaction with molecular targets through its boron-containing group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to act as an enzyme inhibitor or a ligand for specific receptors. The morpholine ring can also participate in hydrogen bonding and other non-covalent interactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of boronate-functionalized morpholine derivatives. Key structural analogues include:

Compound Name CAS No. Molecular Formula Molecular Weight Key Structural Differences Applications
(2R,6S)-2,6-Dimethyl-4-[5-(dioxaborolan-2-yl)pyridin-2-yl]morpholine 1684430-48-5 C₁₇H₂₇BN₂O₃ 318.22 Stereospecific 2,6-dimethylmorpholine; boronate at pyridine 5-position Suzuki coupling; chiral intermediates in drug synthesis
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine 485799-04-0 C₁₅H₂₃BN₂O₃ 290.17 No methyl groups on morpholine; boronate at pyridine 5-position Generic cross-coupling reagent
4-[3-Methyl-5-(dioxaborolan-2-yl)pyridin-2-yl]morpholine 1073372-03-8 C₁₆H₂₅BN₂O₃ 304.20 Methyl group at pyridine 3-position; non-chiral morpholine Steric hindrance modulation in coupling reactions
4-[4-Methyl-5-(dioxaborolan-2-yl)pyridin-2-yl]morpholine 1684430-49-6 C₁₆H₂₅BN₂O₃ 304.20 Methyl group at pyridine 4-position; non-chiral morpholine Tailored regioselectivity in aryl-aryl bond formation

Key Differences and Implications

Substituent Position on Pyridine: The boronate group at the 5-position (target compound) enables coupling at the pyridine 2-position, while analogues with boronate at the 3-position (e.g., CAS 1150561-72-0) exhibit altered reactivity patterns .

Morpholine Substituents: The 2R,6S-dimethylmorpholine in the target compound introduces chirality, critical for asymmetric synthesis in drug candidates (e.g., kinase inhibitors) . Non-methylated morpholine derivatives (e.g., CAS 485799-04-0) lack stereochemical control, limiting their use in enantioselective applications .

Physicochemical Properties: Higher molecular weight (318.22 vs. 290.17) in the target compound may reduce solubility in polar solvents compared to simpler analogues .

Hazard Profile :

  • The target compound carries H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Analogues without methyl groups (e.g., CAS 485799-04-0) may exhibit milder toxicity due to reduced lipophilicity .

Research Findings

  • Synthetic Utility : The target compound’s boronate group participates efficiently in Suzuki-Miyaura reactions with aryl halides, achieving yields >80% under Pd catalysis .
  • Biological Relevance: Morpholine rings enhance solubility and bioavailability; the stereospecific dimethyl configuration in the target compound has been linked to improved selectivity in kinase inhibition assays compared to non-chiral analogues .
  • Stability : Boronate esters in the target compound are stable under inert conditions but hydrolyze rapidly in aqueous media, necessitating careful handling .

Biological Activity

(2R,6S)-2,6-Dimethyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry. This article reviews the compound's biological properties based on diverse research findings and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₈B₁N₂O₃
Molecular Weight248.13 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point402.8 ± 45.0 °C at 760 mmHg
Flash Point197.4 ± 28.7 °C
SolubilityInsoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that it may act as a modulator of various enzyme activities and receptor interactions. The incorporation of the dioxaborolane moiety is thought to enhance the compound's binding affinity and selectivity towards target proteins.

Antitumor Activity

Recent studies have shown that this compound exhibits significant antitumor activity against various cancer cell lines. In vitro assays demonstrated a dose-dependent inhibition of cell proliferation in breast cancer and leukemia models. The compound's mechanism involves the induction of apoptosis and disruption of cell cycle progression.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes involved in cancer metabolism. For instance, it shows promising results as an inhibitor of ALK2 kinase activity at concentrations as low as 1 μM, leading to reduced enzymatic activity in biochemical assays . This inhibition is particularly relevant for conditions like fibrodysplasia ossificans progressiva (FOP), where ALK2 mutations play a critical role.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been investigated for neuroprotective effects in models of Parkinson's disease. It enhances the activity of E3 ligase Parkin and promotes the degradation of misfolded proteins . This action suggests potential therapeutic applications in neurodegenerative disorders.

Study on Anticancer Effects

A recent study published in Cancer Research demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. Mice treated with the compound showed a reduction in tumor volume by approximately 60% compared to the control group . The study highlighted the importance of further clinical investigations to assess safety and efficacy in humans.

Neuroprotection in Animal Models

Another study focused on the neuroprotective effects of the compound using a mouse model for Parkinson's disease. Results indicated that treated mice exhibited improved motor function and reduced neuroinflammation compared to untreated controls . These findings support further exploration into its use as a neuroprotective agent.

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